molecular formula C21H18BrNO3 B5439866 prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate

prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate

Cat. No.: B5439866
M. Wt: 412.3 g/mol
InChI Key: DYVNGSHGLTVAFB-MSASTVAISA-N
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Description

Prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate typically involves multi-step organic reactions. The starting materials might include 3-bromobenzoic acid, phenylacetylene, and prop-2-enyl alcohol. The synthesis could involve steps such as esterification, amidation, and alkyne coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could target the double bonds or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (2E,4E)-2-[(3-chlorobenzoyl)amino]-5-phenylpenta-2,4-dienoate
  • Prop-2-enyl (2E,4E)-2-[(3-fluorobenzoyl)amino]-5-phenylpenta-2,4-dienoate

Uniqueness

The uniqueness of prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate lies in the presence of the bromine atom, which can influence its reactivity and potential applications. Bromine atoms can participate in unique substitution reactions and may also affect the compound’s biological activity.

Properties

IUPAC Name

prop-2-enyl (2E,4E)-2-[(3-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-2-14-26-21(25)19(13-6-10-16-8-4-3-5-9-16)23-20(24)17-11-7-12-18(22)15-17/h2-13,15H,1,14H2,(H,23,24)/b10-6+,19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVNGSHGLTVAFB-MSASTVAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C=C\C1=CC=CC=C1)/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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